2-Octenoyl carnitine

Vue d'ensemble

Description

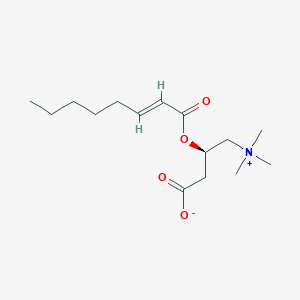

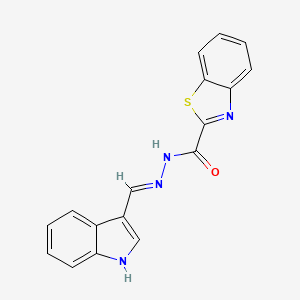

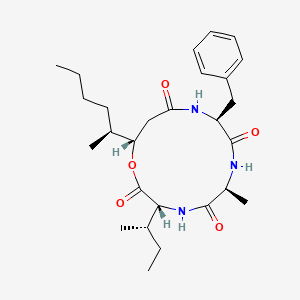

2-Octenoyl carnitine is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. It is an octenoyl ester of carnitine, specifically having the structure (3S)-3-[(2E)-oct-2-enoyloxy]-4-(trimethylazaniumyl)butanoate . This compound is involved in various metabolic pathways and has been studied for its role in lipid metabolism and potential therapeutic applications.

Mécanisme D'action

Target of Action

2-Octenoyl carnitine, also known as octanoyl-L-carnitine, is a medium-chain acylcarnitine . Its primary targets are the enzymes involved in the β-oxidation of fatty acids, particularly medium-chain acyl-CoA dehydrogenase (MCAD) . MCAD plays a crucial role in the mitochondrial metabolism of fatty acids .

Mode of Action

This compound is an intermediate product of fatty acid oxidation . It interacts with its target, MCAD, facilitating the transport of fatty acids into the mitochondria for subsequent β-oxidation . This process results in the production of acetyl-CoA, which is then used in the citric acid cycle to generate ATP, the primary energy currency of the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β-oxidation of fatty acids . This pathway is crucial for energy production, particularly during periods of fasting or prolonged exercise when glucose supplies are low . Downstream effects include the generation of ATP and the regulation of the acyl-CoA/CoA ratio, thereby controlling the activity of several mitochondrial enzymes .

Pharmacokinetics

Carnitine and its esters, including this compound, are known to exhibit multicompartmental kinetics with prolonged absorption and low bioavailability of oral doses . They also show slow distribution into tissues and high, concentration-dependent renal clearance .

Result of Action

The action of this compound results in the efficient transport of fatty acids into the mitochondria for β-oxidation . This leads to the production of ATP, providing energy for various cellular processes . In conditions of MCAD deficiency, the action of this compound is impaired, leading to intolerance to prolonged fasting, recurrent episodes of hypoglycemic coma with medium-chain dicarboxylic aciduria, impaired ketogenesis, and low plasma and tissue carnitine levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of other substrates for β-oxidation, such as glucose, can affect the demand for this compound and its efficacy in energy production . Additionally, genetic factors, such as mutations in the gene encoding MCAD, can affect the stability and function of this compound .

Analyse Biochimique

Biochemical Properties

2-Octenoyl carnitine participates in biochemical reactions involving enzymes, proteins, and other biomolecules. It is an intermediate product of fatty acid oxidation . The carnitine transporter OCTN2 is involved in the cellular uptake of acetyl-L-carnitine at the alveolar epithelium .

Cellular Effects

The cellular effects of this compound are closely related to its role in fatty acid metabolism. It is reported to be associated with the occurrence of diabetic cardiomyopathy (DCM), a condition characterized by abnormalities in energy metabolism and intermediate metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the carnitine transporter OCTN2. This transporter is responsible for the cellular uptake of acetyl-L-carnitine at the alveolar epithelium .

Temporal Effects in Laboratory Settings

It is known that acylcarnitines are routinely analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS) both in clinical diagnostic and public health newborn screening laboratories from plasma and dried whole blood spots (DBS) on filter paper .

Dosage Effects in Animal Models

It is known that carnitine supplementation at a dosage of 20 mg/kg of body weight during 8 weeks to patients with end-stage renal disease was attributed to a significant decrease in biomarkers of oxidative stress .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acids. It is an intermediate product of fatty acid oxidation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve the carnitine transporter OCTN2. This transporter is responsible for the cellular uptake of acetyl-L-carnitine at the alveolar epithelium .

Subcellular Localization

It is known that carnitine octanoyltransferase (COT) is predominantly localized in peroxisomes with a substrate preference for medium length acyl-CoAs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octenoyl carnitine typically involves the esterification of carnitine with octenoic acid. The reaction can be carried out under mild conditions using a suitable catalyst. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Octenoyl carnitine can undergo various chemical reactions, including:

Oxidation: The double bond in the octenoyl group can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form octanoyl carnitine.

Substitution: The ester bond can be hydrolyzed to release carnitine and octenoic acid.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

Substitution: Acidic or basic hydrolysis can be used to cleave the ester bond.

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Octanoyl carnitine.

Substitution: Carnitine, octenoic acid.

Applications De Recherche Scientifique

2-Octenoyl carnitine has several scientific research applications:

Chemistry: Used as a substrate in studies of fatty acid oxidation and metabolism.

Biology: Investigated for its role in cellular energy metabolism and mitochondrial function.

Medicine: Studied for its potential therapeutic effects in metabolic disorders, including diabetes and cardiovascular diseases.

Industry: Utilized in the development of nutritional supplements and metabolic research tools

Comparaison Avec Des Composés Similaires

Similar Compounds

Octanoyl carnitine: Similar structure but lacks the double bond in the acyl chain.

Hexanoyl carnitine: Shorter acyl chain with six carbon atoms.

Decanoyl carnitine: Longer acyl chain with ten carbon atoms

Uniqueness

2-Octenoyl carnitine is unique due to the presence of a double bond in the acyl chain, which can influence its reactivity and interaction with enzymes. This structural feature may also affect its metabolic and therapeutic properties, making it distinct from other acylcarnitines .

Propriétés

IUPAC Name |

(3R)-3-[(E)-oct-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h9-10,13H,5-8,11-12H2,1-4H3/b10-9+/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSHAHDSFZXVCT-WTNCMQEWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025437 | |

| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152064-94-3 | |

| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025772.png)

![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)

![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)

![N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine](/img/structure/B3025789.png)